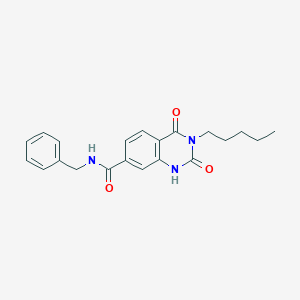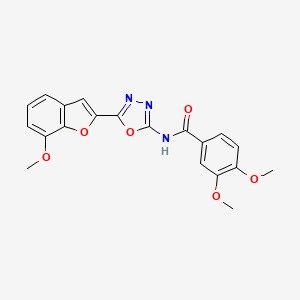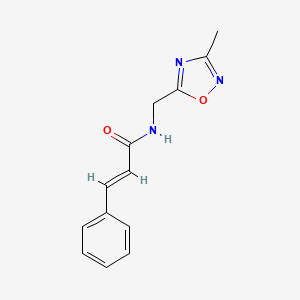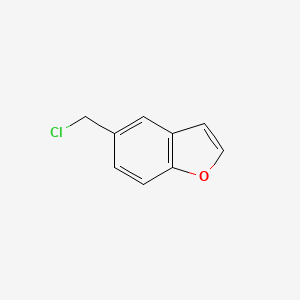![molecular formula C12H21N3OS B2398020 1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane CAS No. 1376372-41-6](/img/structure/B2398020.png)
1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane” is a chemical compound with the molecular formula C12H21N3OS . It is a product offered by Benchchem for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a seven-membered ring containing two nitrogen atoms (diazepane), with a methoxyethyl-thiazolylmethyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the search results. It has a molecular weight of 255.38 .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Synthetic Applications A study by Voskressensky et al. (2014) explores the three-component reaction involving tetrahydro-pyrrolobenzodiazepines, highlighting the process of diazepine ring opening and the synthesis of substituted pyrroles. This work demonstrates the versatility of diazepine derivatives in synthetic chemistry, potentially applicable to the synthesis and transformation of compounds like "1-{[2-(1-Methoxyethyl)-1,3-thiazol-4-yl]methyl}-1,4-diazepane" for generating novel bioactive molecules or intermediates in organic synthesis (Voskressensky et al., 2014).
Catalysis and Reaction Mechanisms Research conducted by Sankaralingam and Palaniandavar (2014) on manganese(III) complexes as catalysts for epoxidation reactions introduces the impact of ligand Lewis basicity on reactivity and selectivity. The study's focus on the structural influence on catalytic activity could provide insights into how the structural features of "this compound" might affect its role as a ligand in catalytic systems or its reactivity in synthetic applications (Sankaralingam & Palaniandavar, 2014).
Photophysical Properties and Molecular Switches The work of Feringa et al. (1991) on the synthesis and photochemical cis-trans isomerization of methyl(methoxythioxanthylidene)phenanthrenes highlights the potential for designing molecular switches. Although the specific chemical structure is not directly related, the principles of photoinduced isomerization could be relevant for studying the photophysical properties of diazepane derivatives and exploring their applications in materials science or as components in molecular electronics (Feringa et al., 1991).
Advanced Materials and Ligand Design Investigations into the structural and electronic properties of compounds, such as those by Vaughan et al. (2006), who studied triazene derivatives of diazacycloalkanes, offer a glimpse into the potential of "this compound" in the design of novel ligands for metal complexes or organic frameworks. The detailed characterization and X-ray crystal structure analysis provide a foundation for understanding how modifications to the diazepane core can influence molecular geometry and electronic properties, relevant for material science and catalysis (Vaughan et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(1,4-diazepan-1-ylmethyl)-2-(1-methoxyethyl)-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-10(16-2)12-14-11(9-17-12)8-15-6-3-4-13-5-7-15/h9-10,13H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKYVKYUPJHOOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=CS1)CN2CCCNCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2397939.png)
![[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetic acid](/img/structure/B2397940.png)
![4-[4-(3-chlorobenzoyl)piperazino]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2397941.png)


![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(naphthalen-1-yloxy)acetohydrazide](/img/structure/B2397945.png)
![4-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2397946.png)
![[3,5-Bis(trifluoromethyl)phenyl]methyl 1-chloroethyl carbonate](/img/structure/B2397948.png)

![3-(1-(2-(1H-indol-1-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397953.png)



![N1-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2397958.png)